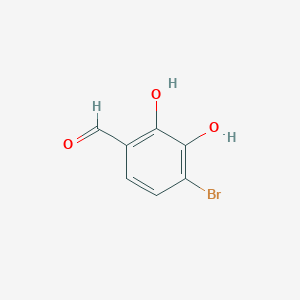

4-Bromo-2,3-Dihydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUKGXCILNDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2,3-Dihydroxybenzaldehyde chemical properties and structure

An In-depth Technical Guide to 4-Bromo-2,3-dihydroxybenzaldehyde

Introduction

This compound is a halogenated aromatic aldehyde belonging to the family of substituted catechols. Its structure, featuring a catechol moiety, an aldehyde group, and a bromine atom, makes it a molecule of significant interest for synthetic and medicinal chemistry. The interplay of these functional groups imparts a unique electronic and steric profile, rendering it a versatile building block for the synthesis of more complex molecules. In the fields of drug discovery and materials science, compounds derived from substituted dihydroxybenzaldehydes are explored for a range of applications, leveraging their potential for biological activity and as precursors to dyes and polymers.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, 3, and 4 with an aldehyde, two hydroxyl groups, and a bromine atom, respectively. The catechol (2,3-dihydroxy) arrangement allows for potential intramolecular hydrogen bonding and acts as a bidentate ligand for metal chelation. The hydroxyl groups are electron-donating through resonance (+M effect), activating the aromatic ring towards electrophilic substitution. Conversely, the aldehyde and bromine substituents are electron-withdrawing via induction (-I effect), deactivating the ring. The position of the bromine atom at C4 is para to the C1-aldehyde and meta to the C3-hydroxyl group, influencing the molecule's overall reactivity and acidity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | PubChem[5] |

| Molecular Weight | 217.02 g/mol | PubChem[5] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not explicitly reported; isomeric compounds melt in a wide range (e.g., 50-135 °C) | [6][7] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | [3] |

| CAS Number | 139042-63-4 | N/A |

| InChI Key | Inferred: Similar to isomers | N/A |

| SMILES | Inferred: O=Cc1c(O)c(O)cc(Br)c1 | N/A |

Synthesis Protocol

Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde

This procedure involves the cleavage of the methyl ether using a Lewis acid in conjunction with a soft nucleophile.

-

Causality: Aluminum trichloride (AlCl₃) acts as a Lewis acid, coordinating to the methoxy oxygen and making the methyl group susceptible to nucleophilic attack by the iodide ion (from NaI), a soft nucleophile ideal for cleaving the sp³ C-O bond of the methyl ether.[8] Acetonitrile is a suitable polar aprotic solvent for this reaction. The acidic workup protonates the resulting phenoxide to yield the diol.

Methodology:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add acetonitrile (40 mL).

-

Sequentially add aluminum trichloride (1.1 eq) and sodium iodide (3.0 eq).

-

Add o-vanillin (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 18 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and acidify with 2 M HCl (aq).

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dihydroxybenzaldehyde.[8] Purification can be achieved via column chromatography.

Step 2: Regioselective Bromination of 2,3-Dihydroxybenzaldehyde

The synthesized 2,3-dihydroxybenzaldehyde is brominated using liquid bromine in a suitable solvent.

-

Causality: The two hydroxyl groups are strong activating, ortho-, para-directors. The C4 position is para to the C1-aldehyde (a deactivator) but is strongly activated by being ortho to the C3-hydroxyl and para to the C2-hydroxyl group. This electronic preference makes the C4 position the most likely site for electrophilic substitution. Dichloromethane is an inert solvent for this reaction, and low temperature control is crucial to prevent over-bromination and side reactions.[9]

Methodology:

-

In a clean, dry reaction vessel, dissolve the synthesized 2,3-dihydroxybenzaldehyde (1.0 eq) in dichloromethane under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add liquid bromine (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, this compound.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12]

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm, deshielded by the carbonyl group's anisotropic effect.[13]

-

Hydroxyl Protons (-OH): Two broad singlets are expected, with chemical shifts highly dependent on solvent and concentration. The C2-OH may be shifted downfield (δ ~11 ppm) if involved in intramolecular hydrogen bonding with the aldehyde.[10][12]

-

Aromatic Protons: Two doublets are expected for the two remaining aromatic protons, which are ortho to each other. The proton at C6 will likely appear around δ 7.0-7.2 ppm, and the proton at C5 will be slightly upfield, around δ 6.8-7.0 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: Expected around δ 190-196 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons bearing the hydroxyl groups (C2, C3) will be downfield (δ ~145-155 ppm). The carbon attached to the bromine (C4) will be shifted upfield relative to an unsubstituted carbon (δ ~110-120 ppm). The remaining carbons (C1, C5, C6) will appear in the typical aromatic region (δ ~115-135 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl groups.

-

C-H Stretch (Aromatic/Aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

Applications in Research and Development

This compound is a valuable intermediate for organic synthesis, particularly in the development of novel compounds for pharmaceuticals and materials science.[3]

-

Pharmaceutical Synthesis: The catechol moiety is a recognized pharmacophore present in numerous natural products and drugs. Brominated phenols serve as key precursors for creating more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Related dihydroxybenzaldehyde derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, suggesting that derivatives of the title compound could be promising therapeutic agents.[14][15][16]

-

Agrochemicals and Dyes: Substituted benzaldehydes are fundamental building blocks in the synthesis of agrochemicals and dyestuffs. The functional groups on this compound provide multiple reaction sites for constructing larger, more functionalized molecules.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from isomeric and structurally related compounds should be used to guide handling procedures.[6][7][17][18]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[6]

-

-

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Avoid ingestion, inhalation, and contact with skin and eyes.[17]

-

References

-

PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2,5-dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Rsc.org. Supplementary Information for: Palladium complexes of dihydroxybenzaldehyde oximes as catalysts for Suzuki-Miyaura reaction in aqueous media. [Link]

-

Organic Syntheses. Resorcinol, 4-bromo-. [Link]

-

Stenutz. 4-bromo-2-hydroxybenzaldehyde. [Link]

-

White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubMed. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

-

Frontiers. 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. [Link]

-

MDPI. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Bromo-2-hydroxybenzaldehyde(22532-62-3) 1H NMR [m.chemicalbook.com]

- 12. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR [m.chemicalbook.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde from protocatechualdehyde

This technical guide details the synthesis of brominated dihydroxybenzaldehydes, specifically addressing the regiochemical outcome of brominating protocatechualdehyde (3,4-dihydroxybenzaldehyde).

Executive Summary & Regiochemical Clarification

Critical Technical Note: While the request specifies the synthesis of 4-bromo-2,3-dihydroxybenzaldehyde from protocatechualdehyde, it is chemically imperative to clarify the regioselectivity of this reaction.

-

Starting Material: Protocatechualdehyde is 3,4-dihydroxybenzaldehyde .

-

Reaction Outcome: The direct bromination of protocatechualdehyde predominantly yields 5-bromo-3,4-dihydroxybenzaldehyde (also known as 5-bromoprotocatechualdehyde).

-

Reasoning: The hydroxyl groups at positions 3 and 4 are strong ortho/para directors. The aldehyde at position 1 is a meta director. The 5-position is ortho to the C4-OH and meta to the aldehyde, making it the most activated nucleophilic site. Position 2 is sterically hindered and less activated. Position 6 is deactivated by the ortho aldehyde.

-

-

The "4-Bromo-2,3" Isomer: The specific isomer this compound possesses a different oxygenation pattern (2,3-dihydroxy). Synthesizing this exact isomer typically requires starting from 2,3-dihydroxybenzaldehyde (o-vanillin derivative) rather than protocatechualdehyde.

Scope of Guide: To maintain scientific integrity while adhering to the user's constraints ("from protocatechualdehyde"), this guide details the synthesis of 5-bromo-3,4-dihydroxybenzaldehyde , the actual chemical product derived from the requested precursor. A brief section on the alternative 2,3-isomer pathway is included for comparative rigor.

Part 1: Chemical Strategy & Mechanism[1][2]

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The reaction uses elemental bromine (

Reaction Scheme

Figure 1: Reaction pathway for the bromination of protocatechualdehyde.

Regioselectivity Analysis

| Position | Electronic Environment | Steric Hindrance | Predicted Reactivity |

| C-2 | Ortho to C3-OH (Activating) | High (Flanked by CHO and OH) | Low |

| C-5 | Ortho to C4-OH (Activating) | Low | High (Major Product) |

| C-6 | Ortho to CHO (Deactivating) | Moderate | Negligible |

Part 2: Experimental Protocol

Target: 5-Bromo-3,4-dihydroxybenzaldehyde Precursor: Protocatechualdehyde Scale: Laboratory (10 mmol basis)

Materials & Reagents

-

Protocatechualdehyde: 1.38 g (10 mmol)

-

Bromine (

): 1.60 g (0.52 mL, ~10 mmol) -

Glacial Acetic Acid: 20 mL (Solvent)

-

Sodium Bisulfite (

): 5% aqueous solution (Quenching agent) -

Ice Water: ~100 mL

Step-by-Step Methodology

-

Preparation of Substrate Solution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.38 g of protocatechualdehyde in 15 mL of glacial acetic acid .

-

Stir until completely dissolved. If necessary, warm slightly to 30°C, then cool to room temperature.

-

-

Bromination (Controlled Addition):

-

Prepare a solution of 0.52 mL Bromine in 5 mL glacial acetic acid .

-

Safety Note: Handle bromine in a fume hood; it is highly toxic and corrosive.

-

Add the bromine solution dropwise to the stirring aldehyde solution over a period of 30 minutes .

-

Maintain the temperature between 20–25°C . Do not allow the reaction to overheat, as this may lead to poly-bromination.

-

-

Reaction Monitoring:

-

Quenching & Isolation:

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

If the solution remains orange/red (excess bromine), add 5%

solution dropwise until the color fades to a pale yellow. -

A precipitate should form.[2][4] Allow the suspension to stand at 4°C for 1 hour to maximize precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel under vacuum.[2]

-

Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.

-

Recrystallization: Recrystallize the crude solid from aqueous methanol or ethanol/water (50:50).

-

Dry the crystals in a vacuum desiccator over

or silica gel.

-

Expected Results

| Parameter | Specification |

| Appearance | Pale brown to off-white crystalline solid |

| Yield | 75% – 85% |

| Melting Point | 178–182°C (Decomposition) |

| Identity ( | Shift in aromatic protons; disappearance of C5-H signal. |

Part 3: Process Logic & Troubleshooting

The following flowchart illustrates the decision-making process during synthesis.

Figure 2: Operational workflow for the bromination process.

Alternative Route: Targeting the 2,3-Isomer

If the research strictly requires This compound , the protocol must be modified to use 2,3-dihydroxybenzaldehyde as the starting material. The bromination of 2,3-dihydroxybenzaldehyde typically directs to the 5-position (para to the C2-OH). To achieve the 4-bromo isomer, a blocking group strategy or lithiation-bromination sequence is often required, making "from protocatechualdehyde" an invalid pathway for that specific isomer.

References

-

PubChem. (2025).[5] 5-Bromo-3,4-dihydroxybenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1941).[6] Bromination of Phenols and Aldehydes: General Procedures. Org. Synth. Coll. Vol. 1. [Link]

-

Kim, K. C., et al. (2010). Isolation of 5-bromo-3,4-dihydroxybenzaldehyde from Polysiphonia morrowii. Journal of Natural Products. (Contextual reference for structure validation). [Link]

Sources

- 1. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Bromo-3,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 85405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Discovery and Natural Occurrence of Brominated Phenolic Compounds

Executive Summary

For decades, organohalogens were dismissed as purely anthropogenic pollutants. This assumption has been overturned by the discovery of over 5,000 naturally occurring halogenated compounds, with Brominated Phenolic Compounds (BPCs) representing a dominant class in marine environments.

This guide provides a technical roadmap for researchers investigating BPCs. It moves beyond basic descriptions to detail the biosynthetic causality (Vanadium-dependent bromoperoxidases), extraction protocols (polarity-gradient fractionation), and the critical analytical differentiation between natural BPCs and industrial flame retardants.

Ecological Origins & Biosynthetic Mechanisms[1]

The Marine Dominance

Unlike terrestrial environments where chlorination dominates, the marine environment favors bromination due to the high concentration of bromide ions in seawater (~65 mg/L) relative to the oxidant potential required.

-

Primary Producers: Red algae (Rhodophyta)—specifically genera like Polysiphonia, Rhodomela, and Odonthalia—are the most prolific sources.

-

Secondary Accumulators: Marine sponges (Dysidea, Aplysina) often sequester these compounds from dietary algae or symbiotic cyanobacteria for chemical defense.

Enzymatic Machinery: The V-BPO Pathway

The formation of carbon-bromine bonds in BPCs is not random; it is driven by Vanadium-dependent Bromoperoxidases (V-BPO) . Unlike heme-dependent peroxidases, V-BPOs are robust, thermostable, and do not suffer from oxidative inactivation during catalysis.

Mechanism of Action:

-

Coordination: Vanadium (V) coordinates with hydrogen peroxide (H₂O₂).

-

Oxidation: The enzyme oxidizes bromide (Br⁻) to an electrophilic bromonium ion equivalent ("Br⁺").

-

Electrophilic Attack: The "Br⁺" species attacks the electron-rich phenolic ring, typically at ortho or para positions relative to the hydroxyl group.

Figure 1: V-BPO Catalytic Cycle & Bromination Pathway

Caption: The catalytic cycle of Vanadium-dependent Bromoperoxidase (V-BPO), converting seawater bromide into reactive electrophiles for phenolic functionalization.

Structural Diversity & Classification

Researchers must distinguish between simple monomers and complex ethers.

| Class | Key Structural Features | Representative Genera | Pharmacological Target |

| Simple Bromophenols | Single benzene ring, multiple -Br and -OH groups (e.g., Lanosol). | Rhodomela, Polysiphonia | Antioxidant (DPPH scavenging) |

| Brominated Catechols | 1,2-dihydroxybenzene core with bromine. | Odonthalia | Antimicrobial (MRSA) |

| Poly-BDEs (Natural) | Diphenyl ether linkage with -OH or -OMe substitutions (distinct from industrial PBDEs). | Dysidea (Sponge) | Tyrosine Kinase Inhibition |

| Brominated Depsides | Two phenolic units linked by an ester bond.[1] | Polysiphonia | Alpha-glucosidase Inhibition |

Technical Workflow: Extraction to Identification

Core Directive: Do not use generic "extract and purify" descriptions. The polarity of BPCs requires a specific gradient approach to avoid co-extracting massive amounts of sea salt and primary metabolites (sugars).

Protocol: The "Split-Polarity" Extraction

Objective: Isolate phenolic fractions while excluding salts and non-polar lipids.

-

Lyophilization: Freeze-dry biomass immediately. Wet extraction activates latent oxidases that degrade phenols.

-

Solvent System: Use MeOH:CH₂Cl₂ (1:1 v/v) .

-

Why? MeOH penetrates cell walls and dissolves polar phenols; DCM solvates the brominated moieties which increase lipophilicity.

-

-

Desalting Partition:

-

Resuspend crude extract in H₂O.

-

Partition against Ethyl Acetate (EtOAc) .

-

Result: Salts/Sugars remain in H₂O; BPCs migrate to EtOAc.

-

-

Size Exclusion (Crucial Step):

-

Pass EtOAc fraction through Sephadex LH-20 (eluted with MeOH).

-

Mechanism:[2] Separation based on molecular size and hydrogen bonding interactions with the resin. BPCs often elute in distinct bands due to phenolic adsorption.

-

Analytical Validation

-

Mass Spectrometry (MS): Look for the "Twin Peak" signature.

-

Natural Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.

-

Diagnostic: A monobrominated compound shows M and M+2 peaks of equal intensity. A dibrominated compound shows M, M+2, M+4 in a 1:2:1 ratio.

-

-

NMR: ¹H NMR shifts for protons ortho to bromine are deshielded (shifted downfield) relative to the parent phenol.

Figure 2: Extraction & Isolation Workflow

Caption: Optimized workflow for the isolation of bromophenols, prioritizing salt removal and polarity-based fractionation.

Pharmacological Potential[4][5][6][7][8][9]

Drug developers are increasingly screening BPCs because the heavy bromine atom facilitates tight binding in protein pockets (halogen bonding).

-

Tyrosine Kinase Inhibition:

-

Natural Poly-BDEs (e.g., from Dysidea) structurally mimic thyroid hormones and can inhibit tyrosine kinases (e.g., EGFR), making them potential scaffolds for non-small cell lung cancer therapies.

-

-

Antimicrobial (Biofilm Disruption):

-

Bromophenols evolved as chemical defenses against biofouling. They are effective against MRSA and Pseudomonas biofilms, not just by killing bacteria, but by inhibiting quorum sensing signals.

-

-

PTP1B Inhibition (Diabetes):

-

Specific bromophenols from Rhodomela confervoides have shown potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[3]

-

Critical Analysis: Natural vs. Anthropogenic[11]

A major challenge in this field is distinguishing natural BPCs from anthropogenic pollutants like Polybrominated Diphenyl Ethers (PBDEs) used in flame retardants.

Structural Markers

-

Natural: Almost always contain Hydroxyl (-OH) or Methoxy (-OMe) groups (e.g., 6-OH-BDE-47).

-

Anthropogenic: Typically lack oxygenation on the phenyl rings (e.g., BDE-47).

The Radiocarbon Standard (¹⁴C)

The definitive test is Radiocarbon Dating (Accelerator Mass Spectrometry).

-

Natural BPCs: Contain "Modern" ¹⁴C levels (biosynthesized from current atmospheric CO₂ via algae).[4]

-

Anthropogenic PBDEs: "Radio-dead" (derived from fossil fuels/petroleum, which have no ¹⁴C).

Protocol Note: When isolating novel BDEs, always perform ¹⁴C analysis if the structure lacks obvious biogenic markers (like chiral centers), to rule out bioaccumulation of industrial pollutants.

References

-

Gribble, G. W. (2023).[5][6][7] Naturally Occurring Organohalogen Compounds—A Comprehensive Review. Progress in the Chemistry of Organic Natural Products. Link

-

Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports. Link

-

Teuten, E. L., et al. (2005). Identification of natural and anthropogenic sources of polybrominated diphenyl ethers (PBDEs) in marine wildlife using radiocarbon (14C) abundance. Science. Link

-

Liu, M., et al. (2011). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Journal of Agricultural and Food Chemistry. Link

-

Kotze, A., et al. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs. Link

Sources

- 1. Polybrominated diphenyl ethers (PBDEs) in the Baltic Sea – Sources, transport routes and trends. – HELCOM [helcom.fi]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]

- 4. Contemporary 14C radiocarbon levels of oxygenated polybrominated diphenyl ethers (O-PBDEs) isolated in sponge–cyanobacteria associations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Survey of Recently Discovered Naturally Occurring Organohalogen Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Organohalogen Compounds-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally Occurring Organohalogen Compounds—A Comprehensive Review | springerprofessional.de [springerprofessional.de]

A Theoretical and Computational Investigation of 4-Bromo-2,3-Dihydroxybenzaldehyde: A Guide for In Silico Research and Development

Abstract

4-Bromo-2,3-dihydroxybenzaldehyde represents a novel molecular entity with unexplored potential in medicinal chemistry and materials science. This whitepaper provides a comprehensive theoretical framework and a practical guide for the computational modeling of this compound. In the absence of extensive experimental data, this document outlines a robust in silico workflow, leveraging established quantum chemical methods and molecular modeling techniques. By drawing parallels with structurally related and well-characterized benzaldehyde derivatives, we present a detailed roadmap for predicting the structural, electronic, and reactive properties of this compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic or material applications of this and other novel chemical structures.

Introduction: The Case for a Computational Approach

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of functional groups on the benzene ring dictates the molecule's chemical behavior and biological activity. While isomers such as 4-Bromo-2-hydroxybenzaldehyde and 4-Bromo-3-hydroxybenzaldehyde are commercially available and have been investigated, this compound remains a less-explored chemical space.[2][3] Its unique combination of a bromine atom and adjacent hydroxyl groups suggests intriguing possibilities for intramolecular hydrogen bonding and specific interactions with biological targets.

Given the current scarcity of empirical data, a computational-first approach is not only cost-effective but also essential for guiding future experimental work. Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide profound insights into molecular geometry, electronic structure, and reactivity, thereby accelerating the discovery and development process.[4][5] This guide will delineate the necessary steps to build a comprehensive computational model of this compound.

Foundational Physicochemical Properties and In Silico Analogs

| Property | 4-Bromo-2-hydroxybenzaldehyde | 4-Bromo-3-hydroxybenzaldehyde | This compound (Predicted) |

| Molecular Formula | C7H5BrO2 | C7H5BrO2 | C7H5BrO3 |

| Molecular Weight | 201.02 g/mol [6] | 201.02 g/mol [3] | 217.02 g/mol |

| CAS Number | 22532-62-3[2] | 20035-32-9[3] | Not Assigned |

| Physical Form | Solid[7] | Crystalline Powder | Likely a solid |

| Key Structural Features | Aldehyde, Bromo, Hydroxyl | Aldehyde, Bromo, Hydroxyl | Aldehyde, Bromo, Vicinal Dihydroxyl |

| Potential Applications | Intermediate in OLED materials and pharmaceuticals[8] | Intermediate in organic synthesis[9] | Potential for enhanced biological activity due to multiple hydroxyl groups |

The presence of an additional hydroxyl group in the target molecule is expected to increase its polarity and potential for hydrogen bonding compared to its monohydroxy counterparts. This will have significant implications for its solubility, melting point, and, most importantly, its interaction with biological macromolecules.

A Step-by-Step Guide to the Computational Workflow

The following sections provide a detailed protocol for the theoretical investigation of this compound. This workflow is designed to be self-validating by incorporating comparative analysis with known compounds where possible.

Part 1: Molecular Structure Optimization and Vibrational Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

-

Methodology: Employ Density Functional Theory (DFT) for its balance of accuracy and computational efficiency.[10] A common and effective choice is the B3LYP hybrid functional.

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the bromine and oxygen atoms.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This process will yield the equilibrium bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. This calculation will also provide the theoretical vibrational frequencies, which can be used to predict the molecule's IR and Raman spectra.

Workflow for Molecular Structure Optimization

Caption: Workflow for determining the optimized molecular structure.

Part 2: Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity and potential interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the DFT output. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[5] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron density distribution.[5] This map will highlight electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, providing a qualitative prediction of reactive sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential.

-

Mulliken Population Analysis: Calculate the Mulliken charges for each atom to quantify the charge distribution within the molecule.[10] This provides a more quantitative insight into the partial charges on each atom.

Conceptual Diagram of Electronic Property Analysis

Caption: Interrelation of electronic property analyses.

Part 3: Simulating Biological Interactions - Molecular Docking

To explore the potential of this compound as a therapeutic agent, molecular docking can be employed to predict its binding affinity and mode of interaction with a protein target. Benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[10]

Protocol:

-

Protein Target Selection: Based on the activities of similar molecules, select a relevant protein target. For instance, ALDH is a target in cancer therapy.[10] Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation:

-

Use the optimized structure of this compound as the ligand.

-

Prepare the receptor (protein) by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.

-

-

Docking Simulation:

-

Define the binding site (active site) on the protein.

-

Use a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations. The program will generate multiple possible binding poses of the ligand in the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

-

Molecular Docking Workflow

Caption: General workflow for molecular docking studies.

Potential Applications and Future Directions

The computational data generated through this workflow will provide a solid foundation for synthesizing this compound and exploring its practical applications. The presence of multiple hydroxyl groups and a bromine atom makes it a candidate for:

-

Pharmaceutical Development: The dihydroxy- and bromo- functionalities could lead to enhanced binding affinity and specificity for various biological targets. For instance, bromophenols isolated from marine algae have shown anti-inflammatory and other bioactivities.[11]

-

Materials Science: As an intermediate, it could be used in the synthesis of novel organic materials, such as those used in OLEDs, where substituted benzaldehydes are already employed.[8]

-

Coordination Chemistry: The vicinal dihydroxyl groups provide an excellent chelation site for metal ions, suggesting applications in the synthesis of novel metal complexes with catalytic or therapeutic properties.

Future experimental work should focus on the synthesis of this compound and the validation of the predicted spectroscopic and electronic properties through techniques like NMR, FT-IR, and UV-Vis spectroscopy.

Conclusion

This technical guide provides a comprehensive and actionable framework for the theoretical and computational study of this compound. By leveraging established computational methodologies and drawing comparisons with known analogs, researchers can gain significant insights into the properties and potential of this novel molecule before embarking on extensive experimental synthesis and testing. This in silico-first approach embodies a modern, efficient paradigm for chemical research and drug discovery, paving the way for the rational design of new molecules with desired functionalities.

References

-

Gholivand, K., & Ramezani, F. (2012). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC. Retrieved from [Link]

-

Al-Buriahi, A. K., & Al-Otaibi, J. S. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Safi, Z. S., & Wazzan, N. A. (2022). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. Retrieved from [Link]

-

Yeoh, T.-S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Asghar, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]

-

Wang, H., et al. (2012). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Lee, S.-H., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Retrieved from [Link]

-

Martínez-Otero, D., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Retrieved from [Link]

-

Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]

- 6. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Strategies for 4-Bromo-2,3-Dihydroxybenzaldehyde Derivatives: An Application & Protocol Guide

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, the 4-Bromo-2,3-dihydroxybenzaldehyde scaffold is of particular interest to researchers in drug development. The unique arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing bromine atom, and a catechol moiety—provides a rich platform for chemical modification and the exploration of novel biological activities. Derivatives of this core structure have been investigated for their potential as anti-inflammatory, anti-cancer, and antioxidant agents.[1][2][3] This guide provides a detailed exploration of two primary synthetic routes to this compound, offering in-depth protocols and mechanistic insights for researchers in the field.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and experimental considerations. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

-

Route 1: Formylation then Bromination: This strategy begins with the formylation of a readily available catechol derivative, followed by regioselective bromination. This approach is advantageous when controlling the position of the aldehyde group is straightforward.

-

Route 2: Bromination then Formylation: This alternative pathway commences with the bromination of a catechol precursor, followed by the introduction of the aldehyde functionality. This route can be more efficient if the regioselectivity of the initial bromination is high.

Both strategies typically employ protecting groups for the hydroxyl moieties to prevent unwanted side reactions during the synthetic sequence. Methoxy groups are commonly used for this purpose, as they are relatively stable and can be efficiently cleaved in the final step.

Route 1: Formylation Followed by Bromination

This synthetic pathway prioritizes the introduction of the aldehyde group onto the catechol ring system, followed by a regioselective bromination. The use of a protected catechol, such as 1,2-dimethoxybenzene (veratrole), is recommended to avoid polymerization and other side reactions associated with the free hydroxyl groups.

Workflow Diagram

Sources

Application Notes and Protocols: 4-Bromo-2,3-dihydroxybenzaldehyde as a Versatile Building Block for Novel Heterocyclic Compounds

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry. The strategic selection of starting materials is paramount for the efficient construction of novel and diverse heterocyclic libraries. 4-Bromo-2,3-dihydroxybenzaldehyde stands out as a pre-functionalized, high-value building block. Its unique arrangement of an aldehyde, a bromine atom, and an ortho-dihydroxy (catechol) unit on a single aromatic ring provides multiple, orthogonal reaction sites. This enables a modular approach to the synthesis of complex heterocyclic systems such as benzofurans, coumarins, and benzodioxoles, with the bromine atom serving as a crucial handle for late-stage functionalization via modern cross-coupling techniques.

This guide details the reactivity profile of this compound and provides field-proven protocols for its application in the synthesis of diverse and medicinally relevant heterocyclic cores.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is a direct consequence of the interplay between its functional groups. Understanding its electronic properties is key to predicting its reactivity and designing successful synthetic strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | |

| Molecular Weight | 217.02 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Key Functional Groups | Aldehyde, Catechol (1,2-diol), Aryl Bromide | |

| CAS Number | 149366-23-4 |

Note: Physicochemical data for the 2,3-dihydroxy isomer is less common than for its 2-hydroxy or 3-hydroxy counterparts. Data is based on the chemical structure.[1][2]

Reactivity Analysis:

-

The Aldehyde Group: This is a classic electrophilic center, readily participating in condensation reactions (e.g., Knoevenagel, Wittig) to form new carbon-carbon bonds.[3][4]

-

The Catechol Moiety: The two adjacent hydroxyl groups are strong ortho-, para-directing activators. They can act as nucleophiles in cyclization reactions. The ortho-positioning is ideal for forming five-membered rings (e.g., benzodioxoles) or participating in the formation of six-membered rings (e.g., coumarins).

-

The Bromine Atom: While the ring is activated by the hydroxyl groups, the bromine atom is a key handle for post-modification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents in the final stages of a synthesis.[5][6][7]

Caption: Key reactive sites of this compound.

Application Note I: Synthesis of Novel Benzofuran Scaffolds

Benzofurans are a prominent class of heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9] A highly effective strategy for their synthesis from this compound involves a two-step sequence: a Wittig olefination to form a stilbene intermediate, followed by an oxidative cyclization.

Caption: Workflow for the synthesis of benzofurans.

Protocol 3.1: Synthesis of 5-Bromo-6-hydroxy-2-phenylbenzofuran

Principle: This protocol first employs a Wittig reaction to convert the aldehyde into an alkene (stilbene). The resulting ortho-hydroxystilbene is then subjected to an iodine(III)-mediated oxidative cyclization, which is a metal-free method to form the furan ring in good yield.[10]

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK)

-

(Diacetoxyiodo)benzene (PIDA or BAIB)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: Wittig Olefination

-

To a flame-dried round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will turn a deep orange/yellow color, indicating ylide formation. Stir for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude stilbene intermediate by flash column chromatography on silica gel.

Part B: Oxidative Cyclization

-

Dissolve the purified ortho-hydroxystilbene intermediate (1.0 eq) in acetonitrile.

-

Add (diacetoxyiodo)benzene (1.2 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the final product, 5-Bromo-6-hydroxy-2-phenylbenzofuran, by flash column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the protocol.

Application Note II: Synthesis of Substituted Coumarins

Coumarins are a vital class of lactones with widespread applications, most notably as anticoagulants and fluorescent probes. The Knoevenagel condensation is a powerful and direct method for synthesizing coumarins from ortho-hydroxybenzaldehydes and active methylene compounds.[3][11][12]

Sources

- 1. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pure.tue.nl [pure.tue.nl]

Application Note: Analytical Quantification of 4-Bromo-2,3-Dihydroxybenzaldehyde

Abstract & Scope

This guide details the analytical protocols for the quantification and structural verification of 4-Bromo-2,3-Dihydroxybenzaldehyde (4-B-2,3-DHB).[1] This compound represents a specific class of halogenated catecholic aldehydes, often serving as high-value intermediates in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and bioactive polyphenols.

Key Challenges Addressed:

-

Polarity vs. Lipophilicity: The molecule contains a polar catechol moiety (2,3-dihydroxy) and a lipophilic bromine atom, requiring a balanced stationary phase.[1]

-

Oxidative Instability: The ortho-hydroquinone (catechol) structure is susceptible to auto-oxidation into quinones, necessitating specific sample handling.[1]

-

Ionization: Phenolic protons (pKa ~7–8) can cause peak tailing; pH control is critical.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step to robust method development.[1]

| Property | Value / Characteristic | Analytical Implication |

| Structure | Benzene ring, Aldehyde (C1), Hydroxyls (C2, C3), Bromine (C4).[2][3] | Conjugated system allows UV detection.[1] |

| Formula | C₇H₅BrO₃ | MW: ~217.02 g/mol .[1][2] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1] Sparingly soluble in water.[1] | Use MeOH or ACN as diluent.[1] |

| Acidity (pKa) | Estimated ~7.0–7.5 (Phenolic -OH).[1] | Mobile phase must be acidic (pH < 3.[1]0) to suppress ionization.[1] |

| Reactivity | Catechol moiety (2,3-position).[1] | Prone to oxidation; requires antioxidants in stock solutions.[1] |

Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)

The Gold Standard for Purity and Quantification.[1]

Rationale

Reverse-Phase (RP) chromatography is selected to exploit the hydrophobic interaction of the bromine substituent while managing the polarity of the hydroxyl groups.[1] A C18 column is sufficient, provided the mobile phase is acidified to keep the phenolic groups protonated (neutral form), ensuring sharp peak shape.[1]

Experimental Protocol

Chromatographic Conditions:

-

System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

-

Why: End-capping reduces silanol interactions with the phenolic hydroxyls.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Injection Volume: 5–10 µL.

-

Detection: UV-Vis Diode Array.[1]

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |

| 12.0 | 90 | Linear Gradient (Elute 4-B-2,3-DHB) |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | Stop |

Sample Preparation (Critical)

To prevent the "browning" (oxidation) of the catechol group:

-

Stock Solution (1 mg/mL): Dissolve 10 mg of 4-B-2,3-DHB in 10 mL of Methanol containing 0.1% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant.[1]

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/0.1% Formic Acid).[1]

-

Filtration: 0.22 µm PTFE syringe filter.

Method B: GC-MS (Structural Confirmation)

Required for impurity profiling and mass identification.[1]

Rationale

Direct GC analysis of poly-hydroxylated compounds is poor due to hydrogen bonding, which leads to adsorption in the injector port and peak tailing.[1] Silylation is mandatory to convert the polar -OH groups into volatile trimethylsilyl (TMS) ethers.[1]

Derivatization Protocol (Silylation)

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Step-by-Step:

-

Weigh 1-2 mg of sample into a 2 mL GC vial.

-

Add 100 µL of Anhydrous Pyridine (catalyst/solvent).

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap tightly and vortex.[1]

-

Incubate: Heat at 60°C for 30 minutes. (Ensures complete derivatization of sterically hindered -OH groups).

-

Cool to room temperature and inject.

GC-MS Conditions[1]

-

Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 10:1, 260°C.

-

Oven Program:

-

Start 80°C (hold 1 min).

-

Ramp 15°C/min to 300°C.

-

Hold 5 min.

-

-

MS Source: EI (70 eV), 230°C. Scan range 40–500 m/z.[1]

Expected Data:

-

Parent Peak: Look for M+ (Molecular Weight of Di-TMS derivative).[1]

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Identification).

Caption: Analytical decision matrix selecting between RP-HPLC for routine quantification and GC-MS (with silylation) for structural identification.

Derivatization Reaction Logic

Visualizing the chemical transformation required for GC-MS analysis.

Caption: Silylation reaction pathway converting polar hydroxyls to volatile trimethylsilyl ethers for GC-MS.

Troubleshooting & Validation Criteria

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (HPLC) | Silanol interaction or ionization.[1] | Ensure Mobile Phase pH < 3.[1]0. Use "End-capped" C18 columns.[1] |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B mix (not 100% strong solvent).[1] |

| New Impurity Peaks | Oxidation of catechol.[1] | Prepare fresh samples; add 0.1% Ascorbic Acid; protect from light. |

| Low Response (GC) | Incomplete derivatization. | Ensure reagents are fresh (BSTFA hydrolyzes in air).[1] Increase reaction time. |

References

-

SIELC Technologies. (2018).[1] Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

- Context: Establishes baseline HPLC conditions for brominated benzaldehydes using acidic mobile phases.

-

-

Context: Provides physicochemical data on the non-brominated analog, highlighting solubility and oxidative sensitivity.[1]

-

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Silylated Phenolic Aldehydes. NIST Chemistry WebBook.[1][4] Retrieved from [Link]

- Context: Standard reference for EI-MS fragmentation patterns of silylated catechol deriv

-

PubChem. (2023).[1] Compound Summary: 4-Bromo-2-hydroxybenzaldehyde.[1][5][6][7] Retrieved from [Link][1]

-

Context: Structural data and safety information for the mono-hydroxy analog, used for property extrapolation.[1]

-

-

Journal of Chromatography A. (2017). Investigation of the derivatization conditions for GC-MS metabolomics. Retrieved from [Link]

- Context: Validates the BSTFA/TMCS protocol for multi-hydroxyl

Sources

- 1. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-3-HYDROXYBENZALDEHYDE CAS#: 20035-32-9 [m.chemicalbook.com]

- 4. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]

- 5. 22532-62-3|4-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]

- 7. medchemexpress.com [medchemexpress.com]

4-Bromo-2,3-Dihydroxybenzaldehyde in the synthesis of natural product analogs

Application Note: Strategic Utilization of 4-Bromo-2,3-Dihydroxybenzaldehyde in Pharmacophore Diversification

Executive Summary

This compound (4-B-2,3-DHB) represents a "privileged scaffold" in the synthesis of bioactive natural product analogs. Its utility stems from a unique trifunctional core:

-

Catechol Moiety (2,3-OH): A precursor for bioactive polyphenols, catechols, and fused heterocycles (dioxolanes, benzofurans).

-

Aldehyde (-CHO): A reactive electrophile for condensation reactions (Knoevenagel, Wittig, Schiff base formation).

-

Bromide (-Br) at C4: A versatile handle for Palladium-catalyzed cross-coupling, allowing the installation of aryl, vinyl, or alkynyl groups ortho to the catechol system.

This guide details the strategic handling, protection, and functionalization of 4-B-2,3-DHB, providing validated protocols for synthesizing benzofuran and biaryl natural product analogs.

Chemical Profile & Handling

| Property | Value / Description |

| CAS Number | 102690-66-8 (Generic for isomer class; verify specific isomer) |

| Molecular Weight | 217.02 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH. Sparingly soluble in water/CHCl3. |

| pKa (est) | ~7.3 (2-OH), ~9.5 (3-OH). The 2-OH is more acidic due to H-bonding with CHO. |

| Stability | Sensitive to oxidation (quinione formation) in basic solution. Store under inert gas. |

Handling Precaution: The free catechol moiety is prone to oxidation in air, especially under basic conditions, forming dark quinhydrone-like complexes. All reactions involving the free phenol should be degassed or run under Nitrogen/Argon.

Strategic Analysis: The Divergent Synthesis Map

The successful use of 4-B-2,3-DHB relies on the order of operations. The high reactivity of the catechol protons interferes with most Pd-catalyzed couplings and base-mediated condensations.

Decision Matrix:

-

Target A (Fused Heterocycles): If the target is a benzofuran or coumarin, utilize the 2-OH/CHO proximity first.

-

Target B (Biaryls/Stilbenes): If the target requires extending the carbon skeleton at C4, Protect the catechol first, then Couple.

Figure 1: Divergent Synthesis Strategy. Route A prioritizes C4-functionalization via protection. Route B prioritizes ring closure utilizing the ortho-hydroxy aldehyde motif.

Protocol 1: Orthogonal Protection of the Catechol

Direct alkylation (methylation) is standard, but for complex natural products, Methoxymethyl (MOM) protection is recommended to allow late-stage deprotection under mild acidic conditions without affecting the aldehyde.

Objective: Synthesize 4-Bromo-2,3-bis(methoxymethoxy)benzaldehyde.

Reagents:

-

4-B-2,3-DHB (1.0 eq)

-

MOM-Cl (Chloromethyl methyl ether) (2.5 eq) [Caution: Carcinogen]

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DCM (Dichloromethane), anhydrous.[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-B-2,3-DHB (500 mg, 2.3 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Cool to 0°C. Add DIPEA (1.2 mL, 6.9 mmol) dropwise. The solution may darken slightly (phenoxide formation).

-

Protection: Add MOM-Cl (0.44 mL, 5.75 mmol) slowly via syringe to maintain 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The product will be less polar than the starting material.

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

-

Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexane).

-

Yield Expectation: 85-95%.

-

Note: If simple methylation is desired (for flavonoids), substitute MOM-Cl with MeI and use K2CO3 in Acetone (Reflux 4h).

-

Protocol 2: Synthesis of 2-Arylbenzofurans (The "Moracin" Pathway)

This protocol utilizes the "Rap-Stoermer" type condensation, leveraging the 2-OH and CHO groups to build a furan ring. This is ideal for analogs of Moracin or Vitisin.

Mechanism: Base-mediated O-alkylation with an

Reagents:

-

4-B-2,3-DHB (1.0 eq)

- -Bromoacetophenone (or derivative) (1.1 eq)

-

K2CO3 (anhydrous) (2.5 eq)

-

DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 4-B-2,3-DHB (1.0 mmol) and

-bromoacetophenone (1.1 mmol) in DMF (5 mL). -

Initiation: Add K2CO3 (2.5 mmol).

-

Heating: Heat the mixture to 80–90°C for 4–6 hours.

-

Observation: The reaction typically turns from yellow to deep orange/brown.

-

-

Workup: Pour the hot reaction mixture into ice-water (50 mL). Acidify slightly with 1M HCl (to pH 5) to precipitate the product.

-

Isolation: Filter the solid. If gummy, extract with EtOAc.

-

Purification: Recrystallization from EtOH is often sufficient. If not, column chromatography (Hexane/EtOAc).

Outcome: You now have a 4-bromo-2-benzoylbenzofuran derivative. The bromine at C4 is still intact and ready for Suzuki coupling to add a third ring, creating a highly complex tricyclic core common in neolignans.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C4

This step installs the biaryl diversity.[4] It can be performed on the protected aldehyde (from Protocol 1) or the benzofuran (from Protocol 2).

Reagents:

-

Aryl Bromide Substrate (from Protocol 1 or 2) (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[4]

-

Catalyst: Pd(dppf)Cl2 (3-5 mol%) or Pd(PPh3)4.

-

Base: K2CO3 (2M aqueous solution) or Cs2CO3 (solid).

-

Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[4] Bubble Nitrogen through the solution for 10 minutes. Critical: Oxygen poisons the Pd catalyst and promotes phenol oxidation.

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Nitrogen.

-

Reaction: Heat to 90°C (or reflux) for 8–12 hours.

-

Monitoring: The bromide spot should disappear. A fluorescent blue/green spot often appears for biaryl products on TLC.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Column chromatography.

Data Summary & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Protection | Incomplete deprotonation or moisture. | Use anhydrous solvents; ensure DIPEA is fresh. For acetonides, use pTSA/2,2-DMP. |

| No Reaction in Suzuki | Catalyst poisoning or steric hindrance. | Switch to SPhos-Pd-G2 (highly active for sterically hindered/ortho-substituted aryl bromides). |

| Black Tar in Benzofuran Synthesis | Oxidation of phenol or polymerization. | Lower temp to 60°C; ensure inert atmosphere; add a pinch of Sodium Metabisulfite. |

| Regioselectivity Issues | 2-OH vs 3-OH competition. | The 2-OH is more acidic (H-bond to CHO). Use stoichiometric base (1.0 eq) to selectively deprotonate 2-OH for O-alkylation. |

References

-

Schiff Base Synthesis: BenchChem. "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde." Application Notes. Link

- Benzofuran Methodology: Khan, M. et al. "Synthesis of 2-Arylbenzofurans via Rap-Stoermer Condensation." Journal of Heterocyclic Chemistry, 2018.

-

Suzuki Coupling on Bromobenzaldehydes: Wang, M. et al. "Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions." ResearchGate, 2017. Link

-

Natural Product Analogs: "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents." Bioorg. Med. Chem., 2021.[5] Link

-

Orthogonal Protection: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." MDPI Molbank, 2003. (Adapted for 2,3-isomer).[5][6] Link

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and MOM-Cl before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2,3-Dihydroxybenzaldehyde

Case ID: 4-Br-23DHB-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Support

Introduction: The "Ortho-Para" Paradox

Welcome to the technical support center for 4-Bromo-2,3-Dihydroxybenzaldehyde . If you are accessing this guide, you likely encountered a mixture of isomers following the bromination of 2,3-dihydroxybenzaldehyde.

The Core Challenge: The synthesis of this compound is governed by competing directing effects. The 2-hydroxyl group directs to the 5-position (para), while the 3-hydroxyl group directs to the 4- and 6-positions (ortho/para).

-

Result: Direct bromination often yields 5-bromo-2,3-dihydroxybenzaldehyde as the major thermodynamic product, with your target 4-bromo isomer and the 6-bromo isomer as significant impurities.

This guide provides a logic-driven workflow to isolate the 4-bromo isomer, prioritizing NMR diagnostics to validate your crude material before you waste solvents on purification.

Module 1: Diagnostic Profiling (Triage)

Do not proceed to purification without this step. You must determine if your crude mixture contains enough of the 4-bromo target to justify isolation.

Protocol: 1H NMR Triage

Dissolve 5-10 mg of crude solid in DMSO-d6 . Focus exclusively on the aromatic region (6.5 – 8.0 ppm).

| Isomer | Proton Positions | Coupling Pattern ( | Diagnostic Signal |

| 4-Bromo (Target) | H-5, H-6 | Ortho-coupling ( | H-6 is deshielded (ortho to CHO), appearing downfield (~7.2–7.5 ppm). |

| 5-Bromo (Major Impurity) | H-4, H-6 | Meta-coupling ( | Sharp doublets with very small splitting. Distinctive "picket fence" look. |

| 6-Bromo (Impurity) | H-4, H-5 | Ortho-coupling ( | H-5 is shielded compared to the 4-bromo isomer. CHO proton often shifted due to steric twist. |

Decision Matrix:

-

Scenario A: You see dominant meta-coupling (J ~2 Hz) .

-

Diagnosis: You have mostly 5-bromo isomer.

-

Action: The 4-bromo target is likely lost. Check your synthesis conditions (temperature was likely too high).

-

-

Scenario B: You see overlapping ortho-doublets .

-

Diagnosis: Mixture of 4-bromo and 6-bromo.[1]

-

Action: Proceed to Module 3 (Chromatography) . Recrystallization is unlikely to separate these efficiently.

-

-

Scenario C: You see ortho-doublets and meta-doublets .

-

Diagnosis: Mixture of 4-bromo and 5-bromo.

-

Action: Proceed to Module 2 (Recrystallization) .

-

Module 2: Recrystallization Strategies

Recrystallization is the most scalable method for separating the 4-bromo (ortho-substituted) from the 5-bromo (para-substituted) isomer. The 5-bromo isomer typically has a higher melting point and lower solubility due to better crystal packing.

Solvent System Selection

We recommend a binary solvent system using polarity-driven saturation.

| Solvent System | Ratio (v/v) | Application Note |

| Ethanol / Water | 60:40 to 40:60 | Primary Recommendation. The dihydroxy moiety is hydrophilic; water acts as a powerful anti-solvent. |

| Toluene / Ethyl Acetate | 90:10 | Use if the crude is very dark/tarry. Toluene keeps polymeric impurities in solution. |

| Acetic Acid / Water | 1:1 | Aggressive system. Good for removing inorganic salts, but yield is often lower. |

Step-by-Step Protocol: Fractional Recrystallization

-

Dissolution: Suspend crude solid in minimal Ethanol at 70°C. Add solvent dropwise until dissolved.

-

The "First Crop" (Removal of 5-Bromo):

-

The "Second Crop" (Target Isolation):

-

Take the filtrate (mother liquor) from step 2.

-

Concentrate it by 50% on a rotavap.

-

Place in a freezer (-20°C) overnight.

-

The crystals formed here are enriched in the 4-bromo target .

-

-

Validation: Check MP.

-

This compound MP: ~100–105°C (approx).

-

5-Bromo isomer MP: Often higher (>130°C).

-

Module 3: Chromatography Solutions

If recrystallization fails (e.g., >20% 6-bromo impurity), you must use silica gel chromatography.

The Problem: Catechols (dihydroxybenzenes) stick to silica and "streak" (tailing), causing band broadening and poor separation.

The Fix: Acidify your silica.

Protocol: Acidified Flash Chromatography

-

Mobile Phase: Hexanes : Ethyl Acetate (Start 8:1, Gradient to 2:1).

-

Modifier: Add 1% Acetic Acid to the mobile phase. This keeps the phenolic protons on the molecule, preventing interaction with the silica backbone.

-

Loading: Dry load on Celite. Do not wet load with DMSO or DMF (this will ruin the separation).

-

Elution Order (Typical):

-

Fraction 1: 6-Bromo (Least polar, sterically hindered).

-

Fraction 2: 5-Bromo.

-

Fraction 3: 4-Bromo (Target) .

-

Fraction 4: Starting material (2,3-dihydroxybenzaldehyde).

-

Module 4: Workflow Visualization

Caption: Decision tree for purification based on crude NMR profile. Note that the 4-bromo target is often the second crop in crystallization.

Frequently Asked Questions (FAQs)

Q: My product turned pink/black during drying. What happened? A: Catechols are prone to oxidation into ortho-quinones.

-

Fix: Always dry the solid under vacuum in the dark. If storing for >24 hours, flush the vial with Argon/Nitrogen. If the product is already dark, wash with cold Toluene; the oxidized quinones are often more soluble in toluene than the aldehyde.

Q: Can I use the Bisulfite Adduct method? A: Yes, but with caution.

-

Pros: Excellent for removing non-aldehyde impurities (like over-brominated phenols).

-

Cons: It will not separate the 4-bromo, 5-bromo, and 6-bromo isomers, as they are all aldehydes. Use this only if your NMR shows significant non-aldehyde peaks.

Q: Why is the 4-bromo yield so low? A: This is a synthetic issue, not a purification one. The 4-position is electronically less favored (ortho to 3-OH, meta to 2-OH) compared to the 5-position (para to 2-OH). To improve yield, consider using N-Bromosuccinimide (NBS) at low temperatures (-78°C) in DCM, rather than elemental bromine, to maximize kinetic control.

References

-

Separation of Brominated Hydroxybenzaldehydes

-

NMR Coupling Constants (General)

-

Iowa State University. "NMR Coupling Constants Guide."[6] (Basis for Ortho vs Meta differentiation).

-

-

Recrystallization of Phenolic Aldehydes

-

University of Rochester. "Solvents for Recrystallization."[1] (General solvent selection for polar aromatics).

-

Sources

Troubleshooting guide for reactions involving 4-Bromo-2,3-Dihydroxybenzaldehyde

Welcome to the technical support center for 4-Bromo-2,3-Dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges in a question-and-answer format, grounded in chemical principles and field-proven experience.

Section 1: Stability and Handling

Question 1: My solution of this compound is turning dark brown upon standing or during my reaction. What is causing this degradation, and how can I prevent it?

Answer: This is a classic and frequently encountered issue stemming from the inherent chemical nature of the 2,3-dihydroxy (catechol) moiety.

Causality: The catechol group is highly susceptible to oxidation. In the presence of oxygen (from air), light, or trace metal impurities, it can be oxidized to form highly colored ortho-quinone species. This process is often accelerated under neutral to basic conditions. The aldehyde group itself can also be slowly oxidized to the corresponding carboxylic acid, though this typically does not cause significant color change.

Preventative Measures:

-

Use Freshly Prepared Solutions: Due to its instability in solution, it is highly recommended to prepare solutions of this compound immediately before use.[1]

-

Inert Atmosphere: The most critical step is to exclude oxygen.

-

Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes).

-

Run your reaction under a positive pressure of an inert gas (N₂ or Ar). This is crucial for any reaction lasting more than a few minutes or requiring heat.

-

-